(2-Aminothiophen-3-YL)(4-methoxyphenyl)methanone
CAS No.: 436093-36-6
Cat. No.: VC4401518
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436093-36-6 |
|---|---|
| Molecular Formula | C12H11NO2S |
| Molecular Weight | 233.29 |
| IUPAC Name | (2-aminothiophen-3-yl)-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C12H11NO2S/c1-15-9-4-2-8(3-5-9)11(14)10-6-7-16-12(10)13/h2-7H,13H2,1H3 |
| Standard InChI Key | RPZLQCNOOFNYNF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)C2=C(SC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with an amine group (-NH) and at the 3-position with a methoxyphenyl ketone group. The 4-methoxyphenyl substituent introduces electron-donating properties via the methoxy (-OCH) group, influencing the compound’s electronic configuration and reactivity.
Table 1: Key Chemical Identifiers
The standard InChI (International Chemical Identifier) further confirms its connectivity:
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Synthesis and Manufacturing
Traditional Synthesis Routes
While no explicit protocol for this compound is documented, analogous 2-aminothiophene derivatives are typically synthesized via the Gewald reaction, a multicomponent condensation involving ketones, cyanoacetates, and elemental sulfur . For example, the synthesis of (2-amino-4,5-dimethylthiophen-3-yl)(4-methoxyphenyl)methanone (a structural analog) involves refluxing 3-oxopropanenitrile, cyclohexanone, sulfur, and morpholine in ethanol, followed by purification via recrystallization .
Microwave-Assisted Synthesis
Recent advancements highlight microwave irradiation as a efficient method for synthesizing thiophene derivatives. A study by Gill et al. (2016) demonstrated that microwave-assisted reactions reduce reaction times from hours to minutes while improving yields . For instance, (2-amino-4,5-dimethylthiophen-3-yl)(4-methoxyphenyl)methanone was synthesized in a CEM-Discover monomode microwave apparatus at 300 W, achieving completion in 15 minutes compared to 10–15 hours under traditional reflux .
Table 2: Comparative Synthesis Conditions
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 10–15 hours | 15 minutes |
| Temperature | Reflux (~78°C) | 100–120°C |
| Yield | 60–70% | 85–90% |
| Energy Consumption | High | Low |
This method’s efficiency suggests its applicability to synthesizing (2-aminothiophen-3-YL)(4-methoxyphenyl)methanone, though experimental validation is needed .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretching (~3240 cm), C=O stretching (~1660 cm), and aromatic C-H bending (~1230 cm) .
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NMR: -NMR of similar compounds shows signals for methoxy protons (~3.8 ppm), aromatic protons (6.8–8.0 ppm), and amine protons (~7.4 ppm) .
Research Findings and Hypothesized Applications
Biological Activity
While direct studies are lacking, structurally related 2-aminothiophenes exhibit antiproliferative, antimicrobial, and anti-inflammatory activities . For example, (2-amino-4,5-dimethylthiophen-3-yl)(4-nitrophenyl)methanone demonstrated potent cytotoxicity against cancer cell lines (IC = 2.1–4.3 µM) . The 4-methoxyphenyl group may enhance membrane permeability, potentially increasing bioavailability.
Material Science Applications
Thiophene derivatives are explored in organic electronics due to their conjugated π-systems. The amine and ketone functionalities in this compound could facilitate coordination with metal ions, making it a candidate for sensors or catalysts.
Challenges and Future Directions
Knowledge Gaps
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Solubility and Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion.
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Toxicity: Safety profiles remain unstudied.
Research Opportunities
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Synthesis Optimization: Scale-up using microwave or flow chemistry.
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Biological Screening: Evaluate anticancer, antimicrobial, and antioxidant potential.
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Computational Modeling: Predict reactivity and drug-likeness via DFT or molecular docking.
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